molecular formula C15H29N3OS B7585829 N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide

Katalognummer: B7585829
Molekulargewicht: 299.5 g/mol
InChI-Schlüssel: CIVMTZZUBUQIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide works by inhibiting the activity of a kinase enzyme called Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activation of immune cells. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are required for cell division and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and multiple myeloma. In addition, this compound has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases, such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is its specificity for BTK. Unlike other kinase inhibitors, this compound selectively targets BTK and does not affect the activity of other kinases. This makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide. One potential application is in the treatment of hematologic malignancies, such as leukemia and lymphoma. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has been shown to suppress the activity of immune cells that are responsible for causing inflammation in these diseases. Finally, this compound may also have potential applications in other diseases that are characterized by abnormal kinase activity, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its specificity for BTK and ability to inhibit the growth of cancer cells and suppress the activity of immune cells make it a valuable tool for studying the role of BTK in disease. While there are limitations to its effectiveness, this compound has several potential applications in the treatment of hematologic malignancies, autoimmune diseases, and other diseases characterized by abnormal kinase activity.

Synthesemethoden

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1-methylpiperidine with 2-bromo-2-methylpropane to form N-(1-methylpiperidin-3-yl)methyl)-2-methylpropan-2-amine. This intermediate is then reacted with morpholine-4-carboxylic acid to form N-[(1-methylpiperidin-3-yl)methyl]-2-methylmorpholine-4-carboxamide. Finally, the thiol group is introduced by reacting the intermediate with 2-chloroethanethiol to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to have potential therapeutic applications in various types of cancer and autoimmune diseases. It has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are required for cell division. In addition, this compound has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases.

Eigenschaften

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-12(2)14-11-18(7-8-20-14)15(19)16-9-13-5-4-6-17(3)10-13/h12-14H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVMTZZUBUQIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C(=O)NCC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.